molecular formula C14H12ClNO3 B6389054 MFCD18317383 CAS No. 1261921-94-1

MFCD18317383

Cat. No.: B6389054
CAS No.: 1261921-94-1
M. Wt: 277.70 g/mol
InChI Key: YDXWFTGAVCBSLY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography to ensure the purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy-methylphenyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with specific binding sites .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid include:

Uniqueness

The uniqueness of 2-Chloro-5-(4-methoxy-2-methylphenyl)-3-pyridinecarboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy-methylphenyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3/c1-8-5-10(19-2)3-4-11(8)9-6-12(14(17)18)13(15)16-7-9/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXWFTGAVCBSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687484
Record name 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-94-1
Record name 2-Chloro-5-(4-methoxy-2-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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